

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile molecular weight

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Compound of Interest

Compound Name: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1418825

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An In-depth Technical Guide to **4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound built upon the 7-azaindole scaffold. This core structure is of significant interest in medicinal chemistry, serving as a foundational element for a multitude of targeted therapies. The strategic placement of a chloro group at the 4-position and a carbonitrile at the 3-position renders this molecule a highly versatile and valuable intermediate for the synthesis of complex pharmaceutical agents. Its structural framework is prevalent in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases^[1]. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, applications, and handling protocols, designed to support professionals in research and drug development.

Physicochemical and Structural Properties

The unique arrangement of functional groups on the pyrrolo[2,3-b]pyridine core dictates the reactivity and utility of the molecule. The electron-withdrawing nature of the chloro and nitrile groups significantly influences the chemistry of the heterocyclic system.

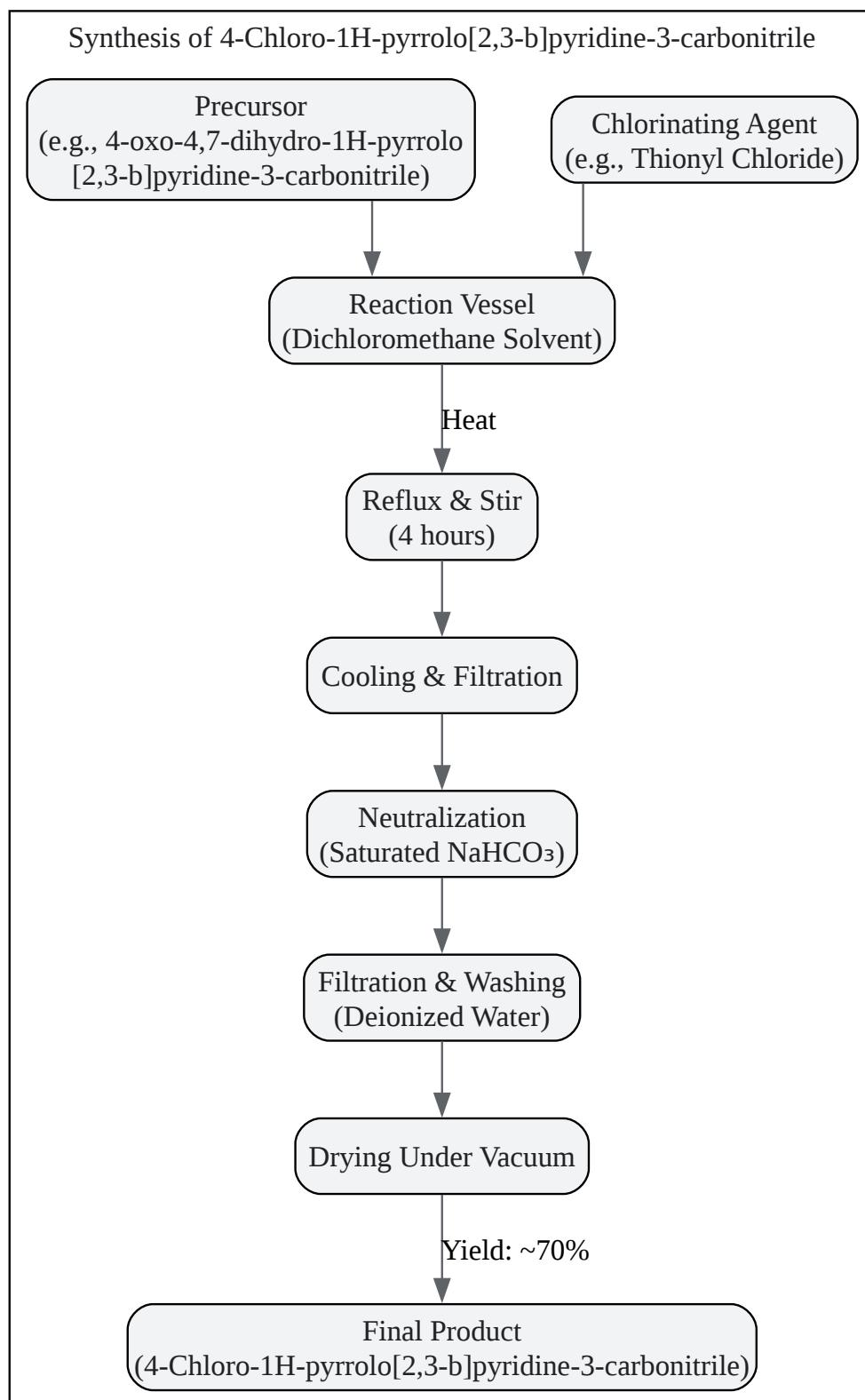
Property	Value	Source
Molecular Formula	C ₈ H ₄ CIN ₃	[2] [3]
Molecular Weight	177.59 g/mol	[2] [3]
CAS Number	920965-87-3	[2]
Appearance	Light brown solid	[2]
Density (Predicted)	1.50 ± 0.1 g/cm ³	[2]
IUPAC Name	4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile	[4]
InChI Key	XQAJHQBDIDWDGZ-UHFFFAOYSA-N	[4]
SMILES	C1=CN=C2C(=C1Cl)C(=CN2)C#N	[4]

Synthesis and Mechanistic Insight

The preparation of **4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile** typically involves the chlorination of a precursor molecule. A common and effective method utilizes a dehydrating chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert a hydroxyl or oxo-precursor into the desired chloro-derivative. The synthesis of the related compound, 4-chloropyrrolo[2,3-d]pyrimidine, from its corresponding pyrimidin-4-ol precursor using phosphorus oxychloride illustrates this established transformation pathway^{[5][6]}.

A documented synthesis route involves reacting the precursor, 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, with a chlorinating agent. The mechanism proceeds via the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion to displace the activated oxygen group, yielding the final product.

Illustrative Synthesis Workflow



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Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on a reported procedure for a similar synthesis[\[2\]](#).

- Reaction Setup: Suspend the precursor compound (e.g., 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 16.4 mmol) in dichloromethane (50 mL) in a reaction flask at room temperature (25 °C).
- Addition of Reagent: Add thionyl chloride (1.95 g, 16.4 mmol) to the suspension.
- Reaction: Heat the mixture to reflux and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to 25 °C and filter the resulting solid.
- Neutralization: Suspend the collected solid in a saturated sodium bicarbonate solution (10 mL) and stir for 15 minutes to neutralize any remaining acid.
- Isolation: Collect the solid by filtration, wash thoroughly with deionized water (50 mL).
- Drying: Dry the product under vacuum for 2 hours to afford 4-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridine as a light brown solid[\[2\]](#).

Spectroscopic Characterization

Structural confirmation is paramount. The following data provides a basis for the analytical validation of **4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile**.

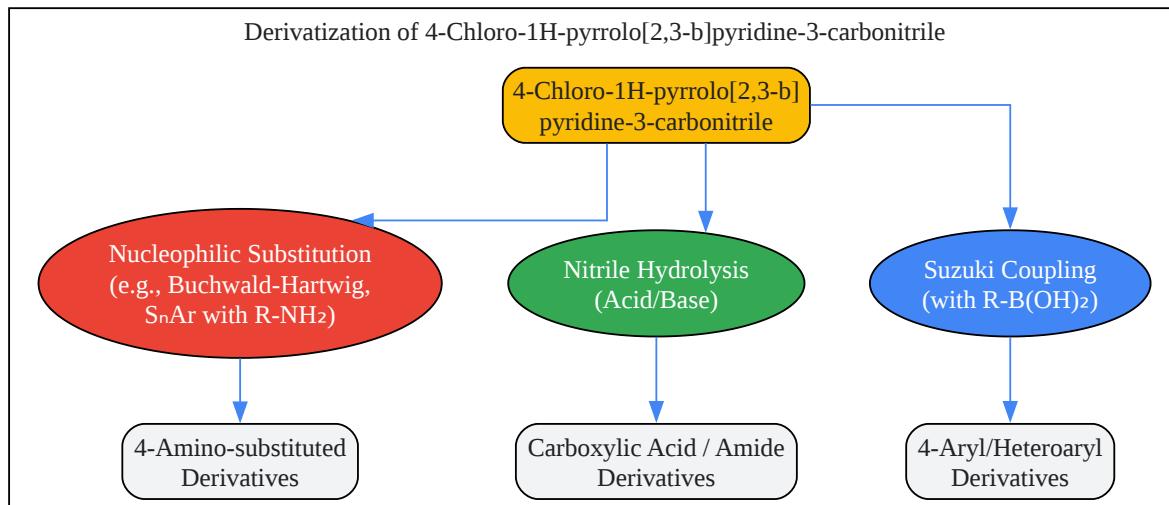
Technique	Characteristic Data	Interpretation
Mass Spectrometry (MS)	Molecular Ion Peak ($M+H$) ⁺ : 178.2	Confirms the molecular weight of the compound (177.59 g/mol).[2]
Infrared Spectroscopy (IR)	Major Peaks (cm^{-1}): 3136, 2228, 1609, 1573	3136: N-H stretch of the pyrrole ring. 2228: C≡N (nitrile) stretch, a key functional group identifier. 1609, 1573: C=C and C≡N stretching of the aromatic rings.[2]
NMR Spectroscopy (¹ H NMR)	δ (ppm): 13.1-13.3 (broad, 1H), 8.6 (s, 1H), 8.3-8.4 (d, 1H), 7.4-7.5 (d, 1H)	13.1-13.3: Labile proton of the pyrrole N-H. 8.6, 8.3-8.4, 7.4-7.5: Protons on the heterocyclic ring system.[2]

Applications in Medicinal Chemistry

The 7-azaindole scaffold is a "privileged structure" in drug discovery, frequently utilized for its ability to form key hydrogen bond interactions with protein targets. **4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile** is an exemplary building block for creating libraries of potential drug candidates.

- **Versatile Intermediate:** The chloro group at the C4 position is a reactive site for nucleophilic aromatic substitution ($S_N\text{Ar}$) reactions, allowing for the introduction of various amine, ether, or thioether side chains. This is a cornerstone of structure-activity relationship (SAR) studies.
- **Scaffold for Kinase Inhibitors:** The pyrrolo[2,3-d]pyrimidine core, a close analogue, is central to numerous FDA-approved Janus kinase (JAK) inhibitors and other kinase-targeted therapies[1]. The 7-azaindole core of the title compound serves a similar role, enabling the design of potent inhibitors for targets like CSF1R[7].
- **Nitrile Group Transformations:** The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further diversification points for molecular design.

Potential Derivatization Pathways



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Sources

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